molecular formula C22H24N4O2 B11455713 1-(3,4-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(3,4-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11455713
M. Wt: 376.5 g/mol
InChI Key: SKPYOZZHCDEFMF-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a diazino pyrimidine core substituted with dimethylphenyl and phenylethyl groups

Preparation Methods

The synthesis of 1-(3,4-DIMETHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the diazino pyrimidine core, followed by the introduction of the dimethylphenyl and phenylethyl substituents. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the diazino pyrimidine core.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: It has potential therapeutic applications, particularly in the treatment of oncological diseases due to its inhibitory effects on certain biological targets.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. It acts as an inhibitor by binding to the active site of the target, thereby blocking its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects, particularly in the context of cancer treatment.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-DIMETHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazino pyrimidines with different substituents. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 1-(3,4-DIMETHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O2/c1-15-8-9-18(12-16(15)2)26-20-19(21(27)24-22(26)28)13-25(14-23-20)11-10-17-6-4-3-5-7-17/h3-9,12,23H,10-11,13-14H2,1-2H3,(H,24,27,28)

InChI Key

SKPYOZZHCDEFMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=O)C

Origin of Product

United States

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